molecular formula C19H18O3 B1194621 2-Butyl-3-(4-hydroxybenzoyl)benzofuran CAS No. 52490-15-0

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Cat. No.: B1194621
CAS No.: 52490-15-0
M. Wt: 294.3 g/mol
InChI Key: ZHGKQUXXASLVQQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Butyl-3-(4-hydroxybenzoyl)benzofuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and apoptosis. This modulation can lead to changes in cell survival and proliferation, highlighting the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran involves a multi-step synthesis process. One common method includes the following steps :

    Stirring and Reacting: 1-(4-methoxyphenyl)-1,3-heptanedione, an acrolein dimer, a halogenation reagent, and an acid catalyst are stirred and reacted in an organic solvent at temperatures ranging from 25°C to 100°C for 1 to 8 hours.

    Separation: The reaction mixture is then separated to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.

    Dispersing and Stirring: The obtained product is dispersed in an organic solvent containing an acid catalyst and stirred at temperatures ranging from 0°C to 100°C for 1 to 8 hours to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-hydroxybenzoyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Butyl-3-(4-hydroxybenzoyl)benzofuran has a wide range of scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a reference compound in pharmaceutical research.

    Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: A related compound with similar structural features but different substituents.

    2-Butyl-3-(4-methoxybenzoyl)benzofuran: An intermediate in the synthesis of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGKQUXXASLVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200486
Record name L-3372
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52490-15-0
Record name 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
Source CAS Common Chemistry
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Record name 52490-15-0
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Record name L-3372
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Record name (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone
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Record name (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran discussed in the research papers?

A1: The research primarily explores the use of this compound as a starting material for synthesizing novel dyes. These dyes, categorized as mordent and disperse heterocyclic dyes, are designed for application on wool and polyester textile fibers [, , ].

Q2: How does the structure of the synthesized dyes affect their color properties?

A2: The studies highlight that variations in the diazo solution of aromatic amines coupled with this compound lead to dyes exhibiting different colors [, ]. This suggests that the specific aromatic amine used during synthesis significantly influences the final color of the resulting dye. The UV-visible spectral data analysis supports this observation, demonstrating a relationship between the dye's structure and its color characteristics [, ].

Q3: Beyond color, are there any other noteworthy properties observed in the synthesized dyes?

A3: Interestingly, the research also reveals potential antibacterial properties associated with the synthesized dyes. When applied to chrome-pretreated fabrics, these mordented dyes displayed promising antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis [, ]. This finding suggests potential applications of these dyes beyond coloration, extending to areas like textile finishing where antibacterial properties are desirable.

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